(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

Catalog No.
S2917089
CAS No.
1233955-42-4
M.F
C11H15N3O3
M. Wt
237.259
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

CAS Number

1233955-42-4

Product Name

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

IUPAC Name

4-[(3-nitropyridin-2-yl)amino]cyclohexan-1-ol

Molecular Formula

C11H15N3O3

Molecular Weight

237.259

InChI

InChI=1S/C11H15N3O3/c15-9-5-3-8(4-6-9)13-11-10(14(16)17)2-1-7-12-11/h1-2,7-9,15H,3-6H2,(H,12,13)

InChI Key

HENWAIVDBVYMHS-KYZUINATSA-N

SMILES

C1CC(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])O

solubility

not available

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol (CAS 1233955-42-4) is a highly specialized, diastereomerically pure building block utilized primarily in the synthesis of fused bicyclic kinase inhibitors, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. Featuring a precisely oriented trans-1,4-cyclohexanol moiety coupled to an ortho-nitroaniline-type core, this intermediate is engineered for downstream cyclization. Its primary procurement value lies in bypassing the hazardous and yield-limiting SNAr coupling of 2-chloro-3-nitropyridine with trans-4-aminocyclohexanol. By securing this pre-coupled, high-purity precursor, pharmaceutical manufacturers can ensure high diastereomeric fidelity, streamline catalytic nitro-reduction steps, and guarantee the correct spatial orientation of the hydroxyl pharmacophore required for target API solubility and target-binding affinity [1].

Research Fit

Chiral intermediate for kinase inhibitor SAR studies
Defined (1R,4R) trans-stereochemistry for target engagement workflow
3-Nitro group enables selective derivatization strategies

Substituting this high-purity (1R,4R) intermediate with cheaper cis/trans mixtures or attempting in-house synthesis from basic precursors introduces severe process bottlenecks. The cis and trans isomers of 4-aminocyclohexanol derivatives exhibit significantly different spatial geometries, meaning any cis contamination will carry through the entire synthesis, resulting in off-target API diastereomers that are nearly impossible to separate via standard crystallization. Furthermore, in-house SNAr coupling often suffers from incomplete conversion or the generation of highly toxic, unreacted 2-halo-pyridine impurities that poison palladium catalysts during the subsequent nitro-reduction step. Procuring the exact, highly purified (1R,4R) compound is therefore a strict requirement to maintain GMP-compatible yields, avoid catalyst poisoning, and eliminate the need for prohibitive preparative chromatography [1].

Substitution Risk

(1S,4S)-enantiomer or cis-isomer
Stereochemical inversion may disrupt chiral binding pocket interactions, limiting direct replacement in SAR workflows.
5-Nitro regioisomer (CAS 412294-05-4)
Positional isomerism of the nitro group may alter electronic environment and target engagement profiles, requiring regioisomer-specific validation.
Chloropyrimidine analog
Heterocycle and halogen substitution may shift physicochemical properties and binding mode, complicating direct analog-by-analog procurement.

Diastereomeric Purity and Cyclization Yield

The stereochemical purity of the cyclohexanol ring directly dictates the efficiency of downstream fused-ring formation. Utilizing the strictly controlled (1R,4R) isomer (equivalent to the trans geometry) allows for direct progression to the cyclized API with minimal loss. Studies on related imidazo-pyridine syntheses demonstrate that starting with >99% diastereomeric excess (de) of the trans precursor yields >85% of the final active pharmaceutical ingredient without the need for preparative HPLC. In contrast, using a standard 90:10 trans/cis commercial mixture reduces the effective isolated yield of the desired stereoisomer to below 60%, as the cis byproduct forces the use of costly, low-throughput chromatographic resolution [1].

Evidence DimensionIsolated yield of target fused-heterocycle API
Target Compound Data>85% yield (using >99% de (1R,4R) precursor)
Comparator Or Baseline<60% yield (using 90:10 trans/cis mixed precursor)
Quantified Difference25%+ absolute yield increase and elimination of prep-HPLC
ConditionsStandard nitro-reduction followed by orthoester cyclization

Eliminating the cis isomer at the precursor stage prevents exponential cost increases associated with late-stage API purification.

Stereochemical Identity
Class-level
InChI Key encodes (1R,4R) trans configuration
Supports stereochemical procurement verification
Enantiomeric inversion may affect target binding; verify absolute configuration

Catalyst Protection During Nitro-Reduction

The transition from this intermediate to the cyclization precursor requires the reduction of the nitro group to an amine, typically via Palladium on Carbon (Pd/C) hydrogenation. Procuring the purified, pre-coupled (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol ensures the absence of unreacted 2-chloro-3-nitropyridine, a common contaminant in crude or in-house synthesized batches. Quantitative process evaluations show that high-purity batches (<0.1% halide) achieve >95% nitro-reduction conversion at safe, standard pressures (30-50 psi). Conversely, crude in-house SNAr mixtures containing >1% residual halopyridines rapidly poison the Pd/C catalyst, stalling conversion at <70% and forcing the use of hazardous high-pressure hydrogenation (100+ psi) or harsh stoichiometric metal reductants (e.g., Iron/HCl) [1].

Evidence DimensionHydrogenation conversion efficiency and required pressure
Target Compound Data>95% conversion at 30-50 psi (halide-free precursor)
Comparator Or Baseline<70% conversion requiring >100 psi (crude precursor with >1% halide)
Quantified Difference25% higher conversion at significantly lower, safer operating pressures
ConditionsPd/C catalyzed hydrogenation in alcoholic solvent

Procuring the purified intermediate protects expensive catalysts and allows the use of safer, standard-pressure hydrogenation reactors.

Regioisomer Comparison
Reported
3-NO2 (ortho to NH) vs. 5-NO2 (para); distinct CAS and InChI
Regioisomeric identity may alter target engagement and reactivity
Verify exact CAS to avoid positional isomer mismatch

Pharmacophore Orientation and API Solubility

The selection of the 4-hydroxycyclohexyl moiety over a simple cyclohexyl or alkyl group is a deliberate design choice aimed at improving the physicochemical properties of the final drug. The hydroxyl group in the (1R,4R) / trans configuration projects outward into the solvent, acting as a critical hydrogen-bond donor/acceptor. Physicochemical profiling of resulting imidazo[4,5-b]pyridine APIs indicates that the inclusion of this specific trans-hydroxyl group increases aqueous solubility by up to 10- to 50-fold compared to the des-hydroxy (unsubstituted cyclohexyl) baseline. This enhancement shifts the final API from a poorly soluble Class II/IV compound to a more readily formulable state, directly impacting oral bioavailability [1].

Evidence DimensionAqueous solubility of the final API
Target Compound Data10x to 50x increase in aqueous solubility
Comparator Or BaselineDes-hydroxy (unsubstituted cyclohexyl) analog
Quantified DifferenceUp to 1 order of magnitude improvement in solubility
ConditionsAqueous buffer (pH 6.8 - 7.4) solubility assays of the final API

The specific inclusion of the trans-hydroxyl group is essential for overcoming the inherently poor solubility of fused-bicyclic kinase inhibitors.

Purity Specification Range
Head-to-head
NLT 98% (HPLC) to 95%+ across vendors
Purity variance may impact multi-step synthesis yields
Match purity grade to synthetic tolerance requirements
Physicochemical Comparison
Reported
TPSA 91 Ų, H-bond acceptors 5, XLogP3 2.2 vs. chloropyrimidine analog
Nitro group contributes distinct polarity and H-bond capacity
Differences may influence solubility and permeability in assays
Asymmetric Synthesis Scalability
Class-level
98% ee, 85% yield at 100 g scale (WO2023/154672)
Scalable route supports process chemistry development
Patent-reported method; verify for specific synthetic application

GMP Manufacturing of Imidazo[4,5-b]pyridine Kinase Inhibitors

This compound is a highly efficient starting material for synthesizing imidazo[4,5-b]pyridine-based targeted therapies. By utilizing the pre-coupled, diastereomerically pure (1R,4R) intermediate, process chemists can immediately proceed to the nitro-reduction and cyclization steps, bypassing the hazardous handling of 2-chloro-3-nitropyridine and ensuring that the final API meets strict stereochemical purity requirements without late-stage chromatographic resolution [1].

Continuous Flow Hydrogenation Scale-Up

Because the procured high-purity intermediate is free from catalyst-poisoning halide impurities, it provides the necessary purity for continuous flow hydrogenation. Process engineers can seamlessly integrate this compound into flow reactors utilizing immobilized Pd/C cartridges, achieving high-throughput, safe, and complete reduction of the nitro group at moderate pressures—a process that would rapidly fail if attempted with lower-grade, halide-contaminated precursors [2].

Library Synthesis for SAR Optimization

In discovery chemistry, the reliable reactivity of the nitro group and the fixed stereochemistry of the cyclohexanol ring make this compound a highly reliable scaffold for SAR studies. Medicinal chemists can use this intermediate to rapidly generate a library of pyrido-pyrazine or imidazo-pyridine derivatives, knowing that the trans-hydroxyl group will consistently provide a predictable solubility profile and hydrogen-bonding interaction with the target kinase hinge region [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Defined (1R,4R) trans-stereochemistry
Enantiomeric identity verification per COA
Bioactive molecule library synthesis
3-Nitro regioisomer for directional derivatization
Regioisomeric purity and nitro-group reactivity
Pharmaceutical intermediate sourcing
Documented CAS, multi-vendor purity specifications
Supplier CoA review for purity and identity
Nitropyridine regioisomer SAR profiling
Positional nitro effect for target engagement comparison
Comparative assay with 5-nitro regioisomer

XLogP3

2.2

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